tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1201597-24-1) is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core with an aminomethyl substituent at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines conformational rigidity from the spirocyclic framework with the reactivity of a primary amine, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors or as a building block for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 9-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(5-4-6-14)11(9-15)10-16/h11H,4-10,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCSDOSIMBNSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, often using formaldehyde and a primary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Biological Activity
The compound tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate is an organic molecule recognized for its unique spirocyclic structure and potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 240.34 g/mol, has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological systems.
Structural Characteristics
The compound features a tert-butyl group , an aminomethyl substituent , and a carboxylate functional group . The spirocyclic framework incorporates a nitrogen atom, which is significant for its biological activity.
Comparison with Related Compounds
Several structurally similar compounds have been identified, which may offer insights into the biological activity of this compound:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | 896464-16-7 | 0.98 | Similar spirocyclic structure but different substituents |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | 929302-18-1 | 0.98 | Contains diaza instead of aza; different carboxylate location |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | 0.98 | Larger ring system; potential for different biological activity |
| tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | 885270-86-0 | 0.92 | Smaller ring size; altered nitrogen positioning |
Pharmacological Potential
Research indicates that compounds related to the azaspiro series exhibit various pharmacological activities, including modulation of receptors involved in metabolic processes and inflammation.
- GPR119 Agonism : A study highlighted the synthesis of novel GPR119 agonists from the azaspiro framework, where modifications led to enhanced glucose-lowering effects in diabetic models . This suggests that this compound could possess similar properties.
- Fatty Acid Amide Hydrolase Inhibition : The structural analogs have been explored as inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in pain and inflammation pathways . This positions the compound as a candidate for further investigation in pain management therapies.
- Chemokine Receptor Modulation : Related compounds have demonstrated the ability to regulate chemokine receptors (CCR3 and CCR5), which are implicated in HIV infection and inflammatory diseases . This opens avenues for therapeutic applications in immunomodulation.
Q & A
Q. What are the established synthetic routes for tert-butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. A common approach is the cyclization of a precursor amine with a carbonyl compound under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane (DCM). Optimization may involve temperature control (0–25°C), stoichiometric adjustments of the Boc reagent, and purification via flash chromatography. Spectral validation (e.g., H NMR in CDCl showing characteristic tert-butyl singlet at δ 1.15–1.40 ppm) is critical for confirming structural integrity .
Q. Which analytical techniques are recommended for characterizing this compound, and how are data interpreted?
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure and aminomethyl group (e.g., δ 2.58 ppm for NH protons, δ 7.35–7.22 ppm for aromatic protons in related analogs) .
- HPLC/MS : Used to assess purity (typically ≥95%) and molecular weight (MW 239.32 g/mol) .
- Elemental Analysis : Validates C, H, N content against theoretical values (e.g., CHNO) .
Q. How does the reactivity of the aminomethyl group influence downstream modifications?
The primary amine in the aminomethyl group is highly reactive, enabling conjugation with carboxylic acids (via EDC/HOBt coupling), aldehydes (reductive amination), or sulfonyl chlorides. However, the Boc group must remain inert during these reactions, requiring mild conditions (pH 6–8, room temperature) to prevent deprotection .
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheets (SDS):
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to decomposition risks (CO, NO) .
- Storage : Stable at –20°C under inert gas (N or Ar) .
Advanced Research Questions
Q. How does the spirocyclic framework affect the compound’s stability under varying pH and thermal conditions?
The 7-azaspiro[3.5]nonane core confers rigidity, enhancing thermal stability (decomposition >150°C) but making it sensitive to strong acids/bases. Boc deprotection occurs under acidic conditions (e.g., HCl/dioxane), while the spirocyclic structure remains intact at pH 4–8. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways .
Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?
The spirocyclic scaffold is a privileged structure in CNS and kinase inhibitor design due to its 3D geometry and improved pharmacokinetic properties. The aminomethyl group serves as a handle for introducing pharmacophores (e.g., fluorinated groups for blood-brain barrier penetration) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validate using:
Q. What strategies optimize yields in cross-coupling reactions involving this spirocyclic amine?
Buchwald-Hartwig amination or Ullmann coupling with aryl halides requires Pd catalysts (e.g., Pd(dba)) and ligands (Xantphos). Yields improve with microwave-assisted heating (120°C, 30 min) and excess KPO as base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
